molecular formula C12H10N2S2 B10934523 (2E)-2-(4-methyl-1,3-thiazol-2-yl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile

(2E)-2-(4-methyl-1,3-thiazol-2-yl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile

Cat. No.: B10934523
M. Wt: 246.4 g/mol
InChI Key: XHNSJSNXBNDNPC-BJMVGYQFSA-N
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Description

(2E)-2-(4-methyl-1,3-thiazol-2-yl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile is an organic compound that features a thiazole and thiophene ring connected by a propenenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-methyl-1,3-thiazol-2-yl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the reaction of α-cyanoesters with elemental sulfur and ketones.

    Coupling of the Rings: The final step involves coupling the thiazole and thiophene rings through a propenenitrile linkage. This can be achieved using a Knoevenagel condensation reaction, where the thiazole aldehyde reacts with the thiophene acetonitrile in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors could be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-methyl-1,3-thiazol-2-yl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and thiophene rings, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF), and toluene.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated thiazole and thiophene derivatives.

Scientific Research Applications

(2E)-2-(4-methyl-1,3-thiazol-2-yl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of (2E)-2-(4-methyl-1,3-thiazol-2-yl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Uniqueness : The combination of thiazole and thiophene rings connected by a propenenitrile group is unique and contributes to the compound’s distinct chemical properties.
  • Reactivity : The presence of both electron-donating and electron-withdrawing groups in the structure allows for diverse reactivity and potential applications in various fields.

Properties

Molecular Formula

C12H10N2S2

Molecular Weight

246.4 g/mol

IUPAC Name

(E)-2-(4-methyl-1,3-thiazol-2-yl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile

InChI

InChI=1S/C12H10N2S2/c1-8-7-15-12(14-8)10(6-13)5-11-4-3-9(2)16-11/h3-5,7H,1-2H3/b10-5+

InChI Key

XHNSJSNXBNDNPC-BJMVGYQFSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=C(\C#N)/C2=NC(=CS2)C

Canonical SMILES

CC1=CC=C(S1)C=C(C#N)C2=NC(=CS2)C

Origin of Product

United States

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